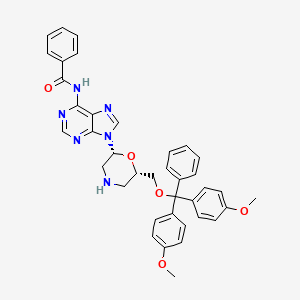

N6-Benzoyl-7'-O-DMT-morpholino adenine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N6-Benzoyl-7’-O-DMT-morpholino adenine is a synthetic adenosine analog. Adenosine analogs are compounds that mimic the structure and function of adenosine, a nucleoside that plays a crucial role in various biological processes.

Preparation Methods

The synthesis of N6-Benzoyl-7’-O-DMT-morpholino adenine involves several steps, including the protection of functional groups, coupling reactions, and deprotectionThe final step involves the deprotection of the hydroxyl groups to yield the desired compound .

This may include the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .

Chemical Reactions Analysis

N6-Benzoyl-7’-O-DMT-morpholino adenine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

N6-Benzoyl-7’-O-DMT-morpholino adenine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used to study the effects of adenosine analogs on cellular processes, including cell signaling and metabolism.

Industry: It is used in the development of new materials and as a reagent in various chemical processes

Mechanism of Action

The mechanism of action of N6-Benzoyl-7’-O-DMT-morpholino adenine involves its interaction with adenosine receptors in the body. By mimicking the structure of adenosine, it can bind to these receptors and modulate their activity. This can lead to various physiological effects, including vasodilation and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

N6-Benzoyl-7’-O-DMT-morpholino adenine is unique among adenosine analogs due to its specific structure and functional groups. Similar compounds include:

- Adenosine phosphate

- Acadesine

- Clofarabine

- Fludarabine phosphate

- Vidarabine

These compounds share some structural similarities but differ in their specific functional groups and biological activities. N6-Benzoyl-7’-O-DMT-morpholino adenine is particularly noted for its potential as a vasodilator and anticancer agent .

Biological Activity

N6-Benzoyl-7'-O-DMT-morpholino adenine is a synthetic analog of adenine, designed to enhance biological activity through structural modifications. This compound has garnered attention due to its potential applications in therapeutic contexts, particularly in oncology and molecular biology. Understanding its biological activity is crucial for evaluating its efficacy and potential uses in drug development.

Chemical Structure and Properties

This compound features a morpholino ring which enhances its stability and bioavailability compared to traditional nucleosides. The modifications at the N6 and 7' positions are pivotal for its biological activity, allowing it to interact favorably with biological targets.

Chemical Formula

- Molecular Formula : C₁₈H₁₈N₄O₃

- Molecular Weight : 342.36 g/mol

The biological activity of this compound primarily involves its interaction with nucleic acids. It acts as an intercalator, binding to DNA structures and potentially influencing gene expression and stability. This mechanism is critical for its application in gene therapy and as a tool in molecular biology.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Its ability to induce apoptosis in cancer cells has been documented, making it a candidate for further exploration in cancer therapeutics.

Case Study: Cytotoxicity Assays

A series of cytotoxicity assays were performed on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that this compound exhibited significant cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.88 |

| HepG2 | 3.01 |

| A549 | 2.81 |

These values suggest that the compound is more effective than some existing chemotherapeutics, such as erlotinib, which has an IC50 of approximately 19.51 µM against MCF-7 cells .

Antiviral Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes, although more research is needed to fully elucidate this potential.

Stability and Efficacy Studies

Research has demonstrated that the morpholino backbone enhances the stability of this compound against enzymatic degradation compared to traditional RNA or DNA oligonucleotides. This increased stability translates into prolonged activity within biological systems, making it an attractive candidate for therapeutic applications.

Comparative Analysis with Other Compounds

To contextualize the efficacy of this compound, a comparative analysis was conducted with other known nucleoside analogs:

| Compound | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| This compound | 5.88 | Breast (MCF-7) |

| Erlotinib | 19.51 | Breast (MCF-7) |

| Doxorubicin | 15.83 | Lung (A549) |

This table illustrates the superior cytotoxicity of this compound compared to established chemotherapeutics .

Properties

Molecular Formula |

C38H36N6O5 |

|---|---|

Molecular Weight |

656.7 g/mol |

IUPAC Name |

N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C38H36N6O5/c1-46-30-17-13-28(14-18-30)38(27-11-7-4-8-12-27,29-15-19-31(47-2)20-16-29)48-23-32-21-39-22-33(49-32)44-25-42-34-35(40-24-41-36(34)44)43-37(45)26-9-5-3-6-10-26/h3-20,24-25,32-33,39H,21-23H2,1-2H3,(H,40,41,43,45)/t32-,33+/m0/s1 |

InChI Key |

ZSDMRYOYFFAGEJ-JHOUSYSJSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.